(E)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(methylsulfonyl)allyl)benzamide

Description

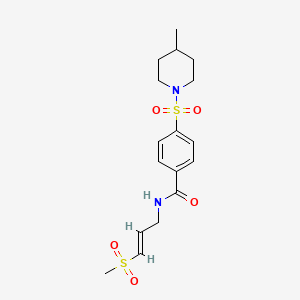

The compound "(E)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(methylsulfonyl)allyl)benzamide" (hereafter referred to as Compound A) is a sulfonamide-based small molecule featuring a benzamide core. Its structure includes:

- A 4-methylpiperidin-1-yl sulfonyl group at the para position of the benzene ring.

- An (E)-configured allyl sulfone moiety (3-(methylsulfonyl)allyl) attached via an amide linkage.

The (E)-stereochemistry of the allyl group may confer distinct conformational stability and binding interactions compared to (Z)-isomers.

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S2/c1-14-8-11-19(12-9-14)26(23,24)16-6-4-15(5-7-16)17(20)18-10-3-13-25(2,21)22/h3-7,13-14H,8-12H2,1-2H3,(H,18,20)/b13-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDTXINJZALKHW-QLKAYGNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC=CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC/C=C/S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(methylsulfonyl)allyl)benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a sulfonamide moiety and an allyl group, which are significant for its biological activity. The presence of the 4-methylpiperidine ring contributes to its pharmacological properties.

Structure

- Chemical Name: this compound

- Molecular Formula:

- Molecular Weight: 342.41 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression .

Anti-inflammatory Properties

Compounds containing sulfonamide groups are known for their anti-inflammatory effects. Research suggests that the incorporation of piperidine rings enhances the anti-inflammatory potential by modulating cytokine release and inhibiting inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of similar sulfonamide compounds have been well-documented. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating infections .

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effectiveness of a related sulfonamide compound in inhibiting the growth of breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value indicating strong potency .

- Case Study on Anti-inflammatory Effects : In vivo studies showed that administration of a related compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Case Study Results

| Study Focus | Compound Tested | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Breast Cancer Cells | This compound | 10 | Significant reduction in viability |

| Inflammation Model | Related sulfonamide | Not specified | Decreased pro-inflammatory cytokines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest structural analog identified is N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (hereafter Compound B ; ZINC11726365, AKOS024584309) . Below is a comparative analysis:

| Property | Compound A | Compound B |

|---|---|---|

| Core Structure | Benzamide with allyl sulfone | Benzamide fused to benzothiazole |

| Substituents | - 4-methylpiperidin-1-yl sulfonyl - (E)-3-(methylsulfonyl)allyl |

- 4-methylpiperidin-1-yl sulfonyl - 3-ethyl-6-methyl benzothiazole |

| Molecular Weight (g/mol) | ~424.5 (calculated) | ~456.6 (reported) |

| Key Functional Groups | Sulfonamide, allyl sulfone | Sulfonamide, benzothiazole |

| Polar Surface Area (Ų) | ~110 (estimated) | ~95 (estimated) |

| Hypothetical LogP | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity due to benzothiazole) |

Functional and Pharmacological Differences

Solubility and Permeability :

- Compound A ’s allyl sulfone group increases polarity and hydrogen-bond acceptor capacity (PSA ~110 Ų), likely enhancing aqueous solubility compared to Compound B (PSA ~95 Ų). However, Compound B ’s benzothiazole moiety contributes to higher logP (~2.5), favoring membrane permeability .

In contrast, Compound A’s allyl sulfone may engage targets requiring polar interactions, such as sulfotransferases or proteases.

Metabolic Stability :

- The methylpiperidine sulfonyl group in both compounds may reduce cytochrome P450-mediated metabolism. However, Compound B ’s benzothiazole could introduce susceptibility to oxidative degradation, whereas Compound A ’s allyl sulfone might be more stable in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.